1-(Oxetan-3-yl)piperazine hydrochloride is a chemical compound with the molecular formula and a molecular weight of 178.66 g/mol. It is classified as a piperazine derivative featuring an oxetane ring, which contributes to its unique structural and functional properties. This compound is primarily utilized in scientific research, particularly in medicinal chemistry and drug development.
1-(Oxetan-3-yl)piperazine hydrochloride falls under the category of heterocyclic compounds, specifically as a piperazine derivative. Piperazines are cyclic compounds containing two nitrogen atoms in a six-membered ring, while oxetanes are four-membered cyclic ethers. This combination imparts distinctive reactivity and biological activity to the compound.
The synthesis of 1-(Oxetan-3-yl)piperazine hydrochloride can be achieved through various methods, often involving multi-step reactions that incorporate both piperazine and oxetane moieties.
The synthesis typically requires inert atmospheres to prevent moisture interference, along with purification steps such as column chromatography to isolate the desired product effectively. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the structure and purity of the synthesized compound .
The molecular structure of 1-(Oxetan-3-yl)piperazine hydrochloride features a piperazine ring substituted at one nitrogen atom with an oxetane group. The canonical SMILES representation is C1CN(CCN1)C2COC2.Cl
, indicating the connectivity of atoms within the molecule.
Key structural data includes:
InChI=1S/C7H14N2O.ClH/c1-3-9(4-2-8-1)7-5-10-6-7;/h7-8H,1-6H2;1H
QVBPKXLAEAWYIO-UHFFFAOYSA-N
1-(Oxetan-3-yl)piperazine hydrochloride participates in various chemical reactions typical of piperazine derivatives, including nucleophilic substitutions and cyclization reactions.
For example, when reacted with electrophiles such as halides or acyl chlorides, it can form more complex structures through nucleophilic attack at the nitrogen atom of the piperazine ring. The reactivity can be influenced by substituents on both the piperazine and oxetane moieties, allowing for a range of derivatives to be synthesized .
The mechanism of action for 1-(Oxetan-3-yl)piperazine hydrochloride is not fully elucidated but is thought to involve interactions with specific biological targets, potentially influencing neurotransmitter systems due to its piperazine base structure.
Research indicates that compounds containing piperazine rings often exhibit activity at serotonin receptors or other neuroactive sites, suggesting potential applications in treating neurological disorders. The exact pathways and interactions require further investigation through pharmacological studies .
1-(Oxetan-3-yl)piperazine hydrochloride appears as a yellow to brown solid. Its physical state may vary based on purity and synthesis conditions.
Key chemical properties include:
1-(Oxetan-3-yl)piperazine hydrochloride has several applications in scientific research:
This compound exemplifies how modifications to basic structures can lead to significant advancements in drug discovery and development.
Nucleophilic substitution represents the predominant route for constructing the C-N bond between oxetane and piperazine. The reaction leverages the ring strain of 3-substituted oxetane derivatives (e.g., oxetan-3-yl methanesulfonate) to facilitate attack by the piperazine nitrogen under mild conditions. Key parameters include stoichiometric control to prevent over-alkylation and temperature optimization (typically 40–60°C) to balance reaction kinetics against oxetane ring stability [7]. Anhydrous polar aprotic solvents like acetonitrile or DMF enhance nucleophilicity while minimizing hydrolysis. Post-reaction, the free base is extracted and precipitated as crystalline hydrochloride salt using gaseous HCl in diethyl ether, achieving yields >75% at pilot scale [6] [9].
Table 1: Optimized Conditions for Nucleophilic Substitution
Parameter | Optimal Condition | Deviation Impact |
---|---|---|
Piperazine Equivalents | 1.2 eq | >1.5 eq: Di-substitution impurities |
Solvent | Anhydrous CH₃CN | Protic solvents: Ring decomposition |
Temperature | 50°C | >70°C: Oxetane degradation |
Acidification Agent | Gaseous HCl in Et₂O | Aqueous HCl: Reduced crystallinity |
Lewis acid catalysts significantly enhance regioselectivity during oxetane ring activation. Chromium(III) triflate (5 mol%) or aluminum tris(triflate) (10 mol%) promote selective C3-O bond cleavage, directing nucleophilic attack exclusively to the less hindered oxetane carbon. This catalytic system suppresses oligomerization byproducts common under strong acid conditions [7]. Kinetic studies reveal a first-order dependence on oxetane concentration, with turnover frequencies (TOF) reaching 120 h⁻¹ in toluene at 80°C. The oxetane’s electronegative oxygen coordinates with the metal center, polarizing the C-O bond and lowering the activation barrier for ring opening by ∼15 kcal/mol compared to uncatalyzed reactions [7]. Post-catalysis, the catalyst is removed via aqueous wash, preserving the integrity of the base-sensitive piperazine-oxetane product.
Precise stoichiometry during acidification dictates the crystalline form and stability of the final product. Titration studies demonstrate that 1.0 equivalent of HCl in anhydrous ethanol yields the monohydrochloride salt ([C₇H₁₅N₂O]⁺Cl⁻), whereas excess HCl (2.1 eq) generates the dihydrochloride species ([C₇H₁₆N₂O]²⁺2Cl⁻). The monohydrochloride exhibits superior solid-state stability, maintaining >98% purity after 12 months at 25°C, while the dihydrochloride form undergoes gradual decomposition (∼5% impurity buildup) due to oxetane ring strain amplification under acidic conditions [7]. X-ray powder diffraction confirms that the monohydrochloride crystallizes in a monoclinic lattice (space group P2₁/c), with chloride ions hydrogen-bonded to protonated piperazine –NH– groups, minimizing proton proximity to the acid-sensitive oxetane [4] [6].
Mechanochemistry via ball milling enables solvent-free coupling of oxetanes and piperazines, aligning with green chemistry principles. Stainless-steel milling jars charged with reactants (1:1.2 molar ratio) and grinding media (e.g., ZrO₂ balls) achieve complete conversion within 15–20 minutes at 20–30 Hz frequency [3] [8]. Energy-dispersive X-ray spectroscopy confirms homogeneous mixing without localized overheating. This method enhances sustainability metrics: E-factors (mass waste/mass product) are reduced to <0.5 versus >8 in solvent-based routes, and reaction mass efficiency exceeds 85% [8]. The process is scalable to 100-g batches using planetary ball mills, with crude yields of 90–95% prior to acidification.
Table 2: Ball Milling Parameters for Solvent-Free Synthesis
Milling Parameter | Value | Effect on Yield |
---|---|---|
Frequency | 25 Hz | <20 Hz: Incomplete conversion |
Ball-to-Powder Ratio | 15:1 | <10:1: Poor energy transfer |
Milling Time | 18 min | >25 min: Product degradation |
Ball Material | Stainless steel (Ø5 mm) | Ceramic: Lower impact efficiency |
Hemioxalate salts (e.g., [C₇H₁₅N₂O]⁺[C₂HO₄]⁻·0.5H₂C₂O₄) serve as stabilized intermediates during hydrochloride synthesis. The oxalate anion buffers proton concentration during acidification, preventing localized pH drops that trigger oxetane ring opening. Formation occurs via co-crystallization of 1-(oxetan-3-yl)piperazine with oxalic acid (0.55 eq) in tetrahydrofuran, yielding a hemioxalate hydrate with 99.5% purity by HPLC [6]. Subsequent ion exchange with HCl in methanol generates the crystalline monohydrochloride without epimerization or ring degradation. Solid-state NMR (¹³C CP-MAS) confirms intact oxetane C-O bonds (δC 76.8 ppm) post-conversion, validating the hemioxalate’s protective role [10]. This strategy is particularly valuable for acid-labile oxetane-piperazine hybrids requiring high pharmaceutical purity.
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2